molecular formula C7H13NO B175289 2-Oxa-7-azaspiro[4.4]nonane CAS No. 175-97-3

2-Oxa-7-azaspiro[4.4]nonane

Cat. No. B175289
CAS RN: 175-97-3
M. Wt: 127.18 g/mol
InChI Key: UGQAXUDFJWQPHM-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonane is a heterocyclic compound . It has an empirical formula of C8H14NO3 and a molecular weight of 172.20 (free base basis) . The IUPAC name for this compound is 2-oxa-7-azaspiro[4.4]nonane .


Synthesis Analysis

The synthesis of spiro compounds like 2-Oxa-7-azaspiro[4.4]nonane often involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . This leads to the closure of the pyrrolidine ring into heterocycles .


Molecular Structure Analysis

The molecular structure of 2-Oxa-7-azaspiro[4.4]nonane can be represented by the SMILES string OC(=O)C(O)=O.C1CC2(CCN1)COC2 . The InChI key for this compound is KFMUWBFXUTUOEX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Oxa-7-azaspiro[4.4]nonane is a solid at room temperature . It has a molecular weight of 127.19 .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthetic Methodologies and Structural Insights : 2-Oxa-7-azaspiro[4.4]nonane derivatives, including diones, have been synthesized through various innovative methodologies. For instance, Huynh, Nguyen, and Nishino (2017) developed a one-pot synthesis method using Mn(III)-based oxidation. They achieved good yields and maintained the integrity of the pyrrolidinedione ring, which became part of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold. The synthesis process was straightforward, and the products were easily separable, emphasizing the practicality of this method in synthesizing these compounds (Huynh et al., 2017). Similarly, Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, a group of compounds that include 2-oxa-7-azaspiro[4.4]nonane. These compounds are cores of natural or synthetic products with significant biological activities, highlighting their importance in chemical synthesis and potential applications (Sinibaldi & Canet, 2008).

  • Novel Synthesis and Applications in Drug Discovery : Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which were designed as multifunctional, structurally diverse modules for drug discovery. Their work demonstrates the significance of such spirocyclic compounds in the realm of medicinal chemistry and drug design (Li, Rogers-Evans, & Carreira, 2013).

  • Construction of Multifunctional Modules : The construction of multifunctional modules for drug discovery involves the synthesis of novel thia/oxa-azaspiro[3.4]octanes. These spirocycles are designed to act as innovative, multifunctional, and structurally diverse modules for drug discovery, indicating their potential as pivotal components in the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Biological and Chemical Properties

  • Biological Activities and Structural Uniqueness : The unique structural elements of 2-oxa-7-azaspiro[4.4]nonane and related compounds have been found in various natural and synthetic products with notable biological activities. Their distinct skeletons and potential applications make these compounds intriguing targets for chemical synthesis, suggesting their importance in biological systems and potential therapeutic uses (Sinibaldi & Canet, 2008).

Safety And Hazards

2-Oxa-7-azaspiro[4.4]nonane is harmful if swallowed or in contact with skin . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Spiro compounds like 2-Oxa-7-azaspiro[4.4]nonane are attracting attention as scaffolds in the search for modern drugs . They are promising for the production of important biologically active compounds .

properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-5-7(1)2-4-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQAXUDFJWQPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630659
Record name 2-Oxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-7-azaspiro[4.4]nonane

CAS RN

175-97-3
Record name 2-Oxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-7-aza-spiro[4.4]nonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
TT Huynh, VH Nguyen, H Nishino - Tetrahedron Letters, 2017 - Elsevier
2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were newly synthesized in good yields by the Mn(III)-based reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. Under …
Number of citations: 12 www.sciencedirect.com
VJ Romano, DH Macartney - Supramolecular Chemistry, 2019 - Taylor & Francis
The host-guest complexations of fifteen protonated azaspirocyclic, oxa,azaspirocyclic, and diazaspirocyclic guests, three-dimensional analogues of morpholinium, piperidinium, and …
Number of citations: 1 www.tandfonline.com
R Shimoishi, Y Nakano, R Wada, IY El-Deeb… - Tetrahedron, 2022 - Elsevier
The Mn(III)-based oxidation of N 1 ,N 3 -disubstituted malonamides with alkenes by Kurosawa spirolactonization using malonic acid afforded iminodihydrofurans. A similar reaction with …
Number of citations: 1 www.sciencedirect.com
VA Ogurtsov, OA Rakitin - Russian Chemical Bulletin, 2020 - Springer
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been …
Number of citations: 2 link.springer.com
B Hocaoglu, M Yilmaz - Synthetic Communications, 2019 - Taylor & Francis
Radical addition of 3-oxopropanenitriles to 1,3-butadiene derivatives promoted by (NH 4 ) 2 Ce(NO 2 ) 6 and Mn(OAc) 3 afforded 5-ethenyl-4,5-dihydrofuran-3-carbonitriles in low to …
Number of citations: 10 www.tandfonline.com
S Sait, M Yilmaz - Turkish Journal of Chemistry, 2020 - ncbi.nlm.nih.gov
The aim of this study is to synthesize novel piperazine-containing dihydrofuran compounds (3a-n) from radical additions and cyclizations of diacyl and alkyl-acyl piperazine derivatives (…
Number of citations: 1 www.ncbi.nlm.nih.gov
M Rodríguez-Mata, I Lavandera, V Gotor-Fernández… - Tetrahedron, 2016 - Elsevier
A series of γ-butyrolactone derivatives, including some spiranic ones, was obtained through desymmetrization of the corresponding prochiral 3-substituted cyclobutanones via Baeyer–…
Number of citations: 11 www.sciencedirect.com
RN Mehrotra - Organic Reaction Mechanisms· 2017: An annual …, 2020 - Wiley Online Library
This Chapter Contains Sections titled: Reviews, Accounts, and Highlights Oxidation and Reduction by Metal Ions and Related Species Chromium, Manganese, and Nickel Copper, …
Number of citations: 5 onlinelibrary.wiley.com
S Sari, M Yilmaz - Medicinal Chemistry Research, 2021 - Springer
Novel acrylamide and methacryloyl carrying piperazine-dihydrofuran derivatives (3a-p) were designed and obtained from radical cyclizations of unsaturated piperazine derivatives (1a-f…
Number of citations: 7 link.springer.com
S Sari, M Yilmaz - Medicinal Chemistry Research, 2020 - Springer
Novel unsaturated piperazine and homopiperazine derivatives (3a–h) were synthesized in medium to good yields by acylation reactions of piperazine and homopiperazine with …
Number of citations: 9 link.springer.com

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